Plazomicin

Description

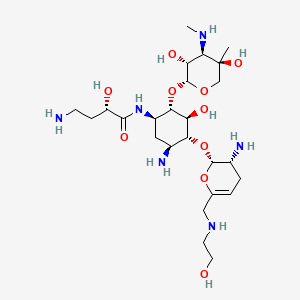

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48N6O10/c1-25(37)11-38-24(18(35)21(25)29-2)41-20-15(31-22(36)16(33)5-6-26)9-14(28)19(17(20)34)40-23-13(27)4-3-12(39-23)10-30-7-8-32/h3,13-21,23-24,29-30,32-35,37H,4-11,26-28H2,1-2H3,(H,31,36)/t13-,14+,15-,16+,17+,18-,19-,20+,21-,23-,24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDYFVUFSPQPPV-PEXOCOHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CNCCO)N)N)NC(=O)C(CCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC=C(O3)CNCCO)N)N)NC(=O)[C@H](CCN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001031303 | |

| Record name | Plazomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154757-24-0 | |

| Record name | Plazomicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1154757-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Plazomicin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1154757240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Plazomicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12615 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plazomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001031303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PLAZOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LYO9XZ250J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Plazomicin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plazomicin is a next-generation semisynthetic aminoglycoside antibiotic designed to combat multidrug-resistant Gram-negative bacteria.[1][2] A derivative of sisomicin, its chemical structure has been strategically modified to overcome common aminoglycoside resistance mechanisms, particularly those mediated by aminoglycoside-modifying enzymes (AMEs). This document provides a comprehensive overview of the chemical and physical properties of plazomicin, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical Structure and Properties

Plazomicin's unique structure, featuring a hydroxy-aminobutyric acid (HABA) substituent at position 1 and a hydroxyethyl group at the 6'-position of the sisomicin core, is central to its enhanced antibacterial activity and stability against many AMEs.[3]

Table 1: Chemical and Physical Properties of Plazomicin

| Property | Value | Source |

| IUPAC Name | (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[[(2S,3R)-3-amino-6-[(2-hydroxyethylamino)methyl]-3,4-dihydro-2H-pyran-2-yl]oxy]-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy]-3-hydroxycyclohexyl]-2-hydroxybutanamide | PubChem |

| CAS Number | 1154757-24-0 | ChemicalBook |

| Molecular Formula | C25H48N6O10 | PubChem |

| Molecular Weight | 592.69 g/mol | DrugBank |

| Melting Point | >185°C (decomposition) | ChemicalBook[4] |

| Solubility | Water: 12.3 mg/mL | DrugBank[5] |

| pKa (Strongest Acidic) | 12.48 | DrugBank[5] |

| pKa (Strongest Basic) | 9.89 | DrugBank[5] |

| logP | -2.2 | DrugBank[5] |

Mechanism of Action

Plazomicin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the binding of plazomicin to the bacterial 30S ribosomal subunit.

The binding of plazomicin to the A-site of the 16S rRNA within the 30S ribosomal subunit interferes with the fidelity of mRNA translation.[6] This disruption leads to the incorporation of incorrect amino acids, resulting in the production of nonfunctional or toxic proteins, which ultimately leads to bacterial cell death.

Mechanisms of Resistance

While plazomicin is designed to evade many AMEs, resistance can still emerge through several mechanisms.

References

- 1. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ETEST® PLAZOMICIN | Pioneering Diagnostics [biomerieux.com]

- 5. Activity of Plazomicin Tested against Enterobacterales Isolates Collected from U.S. Hospitals in 2016–2017: Effect of Different Breakpoint Criteria on Susceptibility Rates among Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural basis for plazomicin antibiotic action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

Plazomicin discovery and development history

An In-depth Technical Guide to the Discovery and Development of Plazomicin

Introduction

Plazomicin (formerly ACHN-490) is a next-generation, semi-synthetic aminoglycoside antibiotic developed to combat the rising threat of multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Marketed under the brand name Zemdri, it was specifically engineered to overcome common aminoglycoside resistance mechanisms, particularly those mediated by aminoglycoside-modifying enzymes (AMEs).[1][3] Its development addressed a critical need for new agents with activity against pathogens like Carbapenem-resistant Enterobacteriaceae (CRE) and extended-spectrum β-lactamase (ESBL)-producing organisms.[1][2] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development history of Plazomicin.

Discovery and Synthesis

Plazomicin was structurally derived from sisomicin, a natural aminoglycoside, through a process of rational drug design aimed at creating a molecule impervious to enzymatic inactivation.[1][2][4] The key structural modifications include the appendage of a hydroxylaminobutyric acid (HABA) substituent at position 1 and a hydroxyethyl group at the 6' position.[4][5] The modification at the 6'-position is critical as it protects the molecule from the activity of the most prevalent aminoglycoside acetyltransferase enzymes (AACs), while the substitution at the 1-position enhances ribosomal binding and broadens its spectrum of activity.[4][5]

The drug was developed by Achaogen, a biopharmaceutical company, after being initially discovered at Ionis Pharmaceuticals.[1][5]

Synthetic Route

Two primary synthetic routes from commercial sisomicin have been reported, differing mainly in the protection strategy for the sisomicin amines. A general overview of the synthesis involves:

-

Protection: Treatment of sisomicin with an ion-exchange resin, followed by reaction with ethyl trifluorothioacetate to yield a trifluoroacetamide. Subsequent protection with benzyloxycarbonyl (Cbz) succinimide provides the Cbz-protected intermediate.[1]

-

Coupling and Modification: Amide coupling is performed, followed by the removal of the trifluoroacetate group.[1]

-

Final Steps: The process concludes with reductive amination, cleavage of benzoyl esters, and global removal of the Cbz protecting groups under hydrogenative conditions to yield the final Plazomicin molecule.[1]

Mechanism of Action

Like all aminoglycosides, Plazomicin is a rapid bactericidal agent that inhibits bacterial protein synthesis.[6][7] Its mechanism involves irreversible binding to the 30S subunit of the bacterial ribosome.[4][6]

Key Steps:

-

Binding: Plazomicin binds to the 16S ribosomal RNA A-site within the 30S subunit.[4][8]

-

Interference: This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA codon by tRNA.[4][7]

-

Inhibition: The incorporation of incorrect amino acids leads to the production of nonfunctional or toxic proteins, disrupting the bacterial cell membrane and other vital processes, ultimately resulting in cell death.[7]

The structural modifications of Plazomicin were designed to preserve this core mechanism while evading the AMEs that typically inactivate other aminoglycosides.[4]

Caption: Mechanism of Plazomicin action on the bacterial ribosome.

Preclinical Development: In Vitro Activity

Plazomicin has demonstrated potent in vitro activity against a broad range of Gram-negative pathogens, including MDR isolates. It maintains activity against Enterobacteriaceae that produce ESBLs and carbapenemases (e.g., KPC, OXA-48).[1][9]

Experimental Protocol: Susceptibility Testing

-

Methodology: Minimum Inhibitory Concentrations (MICs) were determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).[10]

-

Conditions: Testing was performed under neutral pH conditions.[10]

-

Breakpoints: The FDA has assigned a susceptibility breakpoint for Plazomicin against Enterobacteriaceae of ≤2 µg/mL.[9]

Data Presentation: In Vitro Susceptibility

| Organism/Phenotype | N | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (≤2 µg/mL) | Reference(s) |

| Enterobacteriaceae (All) | >6000 | 0.5 | 2 | >95% | [9] |

| Escherichia coli | - | 0.25 - 0.5 | 0.5 - 1 | - | [9] |

| Klebsiella pneumoniae | - | 0.25 - 0.5 | 0.5 - 1 | - | [9] |

| Carbapenem-Resistant (CRE) | >95 | 0.5 | 1 | 98% | [11] |

| Pseudomonas aeruginosa | - | 4 - 8 | 8 - 32 | - | [9] |

| Acinetobacter baumannii | 407 | ≤8 | >16 | - | [10] |

| Staphylococcus aureus (MRSA) | 493 | 1 | 2 | - | [10] |

Note: MIC values are representative of pooled data from multiple surveillance studies.

Clinical Development

Plazomicin underwent a structured clinical development program, including Phase 1, 2, and 3 trials to establish its safety, pharmacokinetic profile, and efficacy.[12]

Phase 1 Studies: Pharmacokinetics and Safety

-

Experimental Protocol: Phase 1 studies were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetic (PK) profile of single and multiple ascending intravenous doses of Plazomicin.[10][12]

-

Data Presentation: Pharmacokinetic Parameters Following a single 15 mg/kg intravenous dose of Plazomicin over 30 minutes in healthy subjects.

| Parameter | Value (Geometric Mean ± SD) | Reference(s) |

| Cₘₐₓ (Maximum Concentration) | 73.7 ± 19.7 mcg/mL | [13] |

| AUC (Area Under the Curve) | 257 ± 67.0 mcg·h/mL | [13] |

| Vd (Volume of Distribution) | 17.9 ± 4.8 L | [13] |

| CL (Total Body Clearance) | 4.5 ± 0.9 L/h | [13] |

| Cₘᵢₙ (Trough Concentration) | 0.3 ± 0.2 mcg/mL | [13] |

-

Findings: Plazomicin exhibited linear pharmacokinetics, with dose-proportional increases in Cₘₐₓ and AUC.[13] No significant accumulation was observed with once-daily dosing.[13]

Phase 2 Study: Complicated Urinary Tract Infections (cUTI)

-

Experimental Protocol (Study P2-01): This was a multicenter, double-blind, randomized trial comparing the efficacy and safety of two doses of Plazomicin (10 mg/kg and 15 mg/kg daily) against levofloxacin (750 mg daily) for 5 days in adults with cUTI or acute pyelonephritis (AP).[9][11][14] The primary endpoint was microbiological eradication at the test-of-cure (TOC) visit.[14]

Caption: Workflow for the Phase 2 cUTI clinical trial.

-

Data Presentation: Efficacy Results

| Outcome | Plazomicin 15 mg/kg | Levofloxacin 750 mg | Reference(s) |

| Microbiological Eradication (MITT Population) | 88.0% (44/50) | 90.5% (38/42) | [14] |

| Clinical Cure Rate (mITT Population) | 70.6% | 65.5% | [11] |

-

Findings: The 15 mg/kg dose of Plazomicin demonstrated comparable microbiological eradication rates to levofloxacin, supporting its advancement into Phase 3 trials.[14]

Phase 3 Program: EPIC and CARE Trials

-

Experimental Protocol: The EPIC (Evaluating Plazomicin in Complicated UTI) trial was a pivotal Phase 3, randomized, double-blind, non-inferiority study. It compared Plazomicin (15 mg/kg daily) to meropenem (1 g every 8 hours) in adults with cUTI or AP.[3][15] The co-primary endpoints were composite cure (clinical cure and microbiological eradication) at Day 5 and at the TOC visit (15-19 days after therapy) in the modified intent-to-treat (mMITT) population. The non-inferiority margin was set at 15%.[15]

Caption: Workflow for the Phase 3 EPIC clinical trial.

-

Data Presentation: EPIC Trial Efficacy Results (mMITT Population)

| Endpoint | Plazomicin (N=191) | Meropenem (N=197) | Difference (95% CI) | Reference(s) |

| Composite Cure (Day 5) | 88.0% (168/191) | 91.4% (180/197) | -3.4% (-10.0 to 3.1) | [15] |

| Composite Cure (TOC Visit) | 81.7% (156/191) | 70.1% (138/197) | 11.6% (2.7 to 20.3) | [3][15] |

-

Findings: Plazomicin was non-inferior to meropenem at the Day 5 endpoint and demonstrated superiority at the TOC visit for composite cure.[3][15] The most common adverse events were decreased renal function (3.7%), diarrhea (2.3%), and hypertension (2.3%).[12][16]

-

Experimental Protocol: The CARE (Combating Antibiotic-Resistant Enterobacteriaceae) trial was a Phase 3 study evaluating Plazomicin in patients with serious infections, including bloodstream infections (BSI) and hospital-acquired/ventilator-associated pneumonia (HABP/VABP), caused by CRE.[3] Patients were randomized to receive Plazomicin or colistin, both in combination with a second agent (meropenem or tigecycline).[3] The primary endpoint was a composite of death or significant disease-related complications at Day 28.[15]

Caption: Workflow for the Phase 3 CARE clinical trial.

-

Findings: The trial was terminated early due to significantly slower than expected enrollment.[15] In the small number of patients enrolled (N=37), a trend toward lower mortality and fewer complications was observed in the Plazomicin arm compared to the colistin arm.[3][15] However, due to the small sample size, the results were not sufficient for a regulatory finding of efficacy for these indications.[5]

Regulatory History and Commercialization

-

Fast Track Designation: In 2012, the U.S. Food and Drug Administration (FDA) granted Fast Track designation for the development and review of Plazomicin.[5]

-

FDA Approval: On June 25, 2018, the FDA approved Zemdri (plazomicin) for the treatment of adults with complicated Urinary Tract Infections (cUTI), including pyelonephritis, who have limited or no alternative treatment options.[13][17][18]

-

Regulatory Setback: The FDA did not approve Plazomicin for the treatment of bloodstream infections, citing the lack of demonstrated effectiveness from the incomplete CARE trial.[5]

-

Commercial Challenges: Despite its clinical success in cUTI, Achaogen was unable to find a robust market for the drug and filed for Chapter 11 bankruptcy in April 2019.[5][19] The rights to Plazomicin were subsequently acquired by Cipla USA.[5]

Conclusion

Plazomicin represents a significant achievement in rational antibiotic design, successfully creating a modern aminoglycoside with potent activity against many multidrug-resistant Gram-negative bacteria. Its development history, from chemical synthesis to rigorous clinical trials, underscores the extensive process required to bring a novel anti-infective agent to market. While its efficacy in complicated UTIs is well-established, its full potential in treating other serious CRE infections remains an area for further investigation. The story of Plazomicin also highlights the economic challenges facing antibiotic development, even for clinically valuable and innovative drugs.

References

- 1. The synthesis and history of plazomicin_Chemicalbook [chemicalbook.com]

- 2. academic.oup.com [academic.oup.com]

- 3. contagionlive.com [contagionlive.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Plazomicin - Wikipedia [en.wikipedia.org]

- 6. What is Plazomicin Sulfate used for? [synapse.patsnap.com]

- 7. What is the mechanism of Plazomicin Sulfate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Plazomicin: a new aminoglycoside in the fight against antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Teaching an Old Class New Tricks: A Novel Semi-Synthetic Aminoglycoside, Plazomicin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ovid.com [ovid.com]

- 12. mdpi.com [mdpi.com]

- 13. flasco.org [flasco.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Plazomicin for tough infections: a tale of 2 clinical trials | CIDRAP [cidrap.umn.edu]

- 16. researchgate.net [researchgate.net]

- 17. drugs.com [drugs.com]

- 18. FDA Approves Antibiotic Plazomicin For Treatment Of Adults With Complicated Urinary Tract Infections. [ascp.org]

- 19. Plazomicin (Achaogen) financial post-mortem: #PassPASTEUR • AMR.Solutions [amr.solutions]

An In-depth Technical Guide to the Plazomicin Binding Site on the 30S Ribosomal Subunit

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of the next-generation aminoglycoside, plazomicin, on the bacterial 30S ribosomal subunit. Plazomicin is a potent antibiotic designed to overcome common aminoglycoside resistance mechanisms. Understanding its precise interaction with the ribosome is crucial for the development of future antimicrobial agents.

Executive Summary

Plazomicin exerts its bactericidal effect by binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery.[1][2] This binding event disrupts the fidelity of mRNA translation, leading to the production of nonfunctional proteins and ultimately cell death.[1][3] The unique structural modifications of plazomicin allow it to evade many of the enzymes that confer resistance to older aminoglycosides.[4] This guide details the specific molecular interactions at the binding site, presents available quantitative data, outlines the experimental methodologies used to elucidate these interactions, and provides visualizations of the key processes.

Plazomicin's Molecular Target: The Ribosomal A-Site

The primary target of plazomicin is the aminoacyl-tRNA (A-site) decoding center of the 16S rRNA in the 30S ribosomal subunit.[1][2] This site is highly conserved across bacterial species and is responsible for ensuring the correct pairing between the mRNA codon and the tRNA anticodon during protein synthesis. By binding to this critical location, plazomicin interferes with the elongation of the nascent polypeptide chain.[4]

Specific Nucleotide Interactions

High-resolution crystal structures of plazomicin in complex with the Thermus thermophilus 70S ribosome (PDB ID: 7LH5) have revealed the precise molecular interactions that anchor the drug to the A-site.[2][3] Plazomicin binds in the major groove of helix 44 (h44) of the 16S rRNA.[3] This binding induces a conformational change in the A-site, causing the universally conserved adenine residues, A1492 and A1493, to flip out from the helix.[3] This "flipped-out" conformation mimics the state of the ribosome when a cognate tRNA is bound, thus locking the A-site in a state that is prone to misreading the mRNA sequence.[3]

The key hydrogen bonding interactions between plazomicin and the 16S rRNA are summarized in the table below.

| Plazomicin Moiety | Interacting 16S rRNA Nucleotide | Type of Interaction |

| Ring I | A1408 | Hydrogen Bond |

| Ring I | G1491 | Stacking Interaction |

| Ring II (2-deoxystreptamine) | G1405 | Hydrogen Bond |

| Ring II (2-deoxystreptamine) | U1406 (phosphate backbone) | Hydrogen Bond |

| Ring II (2-deoxystreptamine) | C1407 | Hydrogen Bond |

| Ring II (2-deoxystreptamine) | G1494 | Hydrogen Bond |

| Ring II (2-deoxystreptamine) | U1495 | Hydrogen Bond |

| Ring II (2-deoxystreptamine) | C1496 | Hydrogen Bond |

| Ring III | G1497 | Hydrogen Bond |

| 1-N-hydroxy-aminobutyroyl (HABA) substituent | A1408 | Hydrogen Bond |

Table 1: Summary of key molecular interactions between plazomicin and the 16S rRNA A-site, derived from the crystal structure (PDB ID: 7LH5).[2]

Quantitative Binding Data

| Ligand | RNA Target | Method | Dissociation Constant (Kd) |

| Sisomicin | r(CUG)10 RNA | Fluorescence-based assay | Varies with temperature (e.g., in the low micromolar range) |

Table 2: Binding affinity of sisomicin to a model RNA repeat. This data is provided for context and does not represent the binding of plazomicin to the 30S ribosomal subunit.[5]

Experimental Protocols

The determination of the plazomicin binding site and the characterization of its interaction with the ribosome rely on a combination of structural biology and biophysical techniques.

X-ray Crystallography of the Plazomicin-Ribosome Complex

The atomic-level details of the plazomicin binding site were elucidated through X-ray crystallography. The following is a generalized protocol based on the methodology used to solve the structure of the plazomicin-70S ribosome complex.[3]

1. Ribosome Purification and Crystallization:

-

70S ribosomes are purified from a suitable bacterial species, such as Thermus thermophilus, known for producing stable ribosomes amenable to crystallization.

-

The purified ribosomes are crystallized in the presence of a specific mRNA fragment and tRNAs to form a stable complex.

2. Soaking with Plazomicin:

-

The ribosome crystals are transferred to a solution containing a high concentration of plazomicin.

-

The plazomicin molecules diffuse into the crystal lattice and bind to the A-site of the ribosomes within the crystal.

3. X-ray Diffraction Data Collection:

-

The plazomicin-soaked crystals are cryo-cooled in liquid nitrogen to prevent radiation damage.

-

X-ray diffraction data are collected at a synchrotron source. A series of diffraction images are recorded as the crystal is rotated in the X-ray beam.

4. Structure Determination and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and the intensities of the diffraction spots.

-

The structure is solved using molecular replacement, with a previously determined ribosome structure as a search model.

-

The electron density map is calculated, and the plazomicin molecule is manually fitted into the observed density at the A-site.

-

The entire complex structure is then refined to optimize the fit to the experimental data, resulting in a high-resolution atomic model of the plazomicin-ribosome complex.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for quantifying the thermodynamics of binding interactions in solution. Although specific ITC data for plazomicin binding to the ribosome is not published, the following protocol outlines the general procedure for such an experiment.

1. Sample Preparation:

-

Purified 30S ribosomal subunits are dialyzed into a specific ITC buffer.

-

A concentrated solution of plazomicin is prepared in the same dialysis buffer to avoid heat changes due to buffer mismatch.

2. ITC Experiment:

-

The sample cell of the calorimeter is filled with the 30S ribosomal subunit solution.

-

The injection syringe is filled with the plazomicin solution.

-

A series of small, precise injections of the plazomicin solution are made into the sample cell while the heat change upon each injection is measured.

3. Data Analysis:

-

The heat change per injection is plotted against the molar ratio of plazomicin to the ribosome.

-

The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Visualizations

Plazomicin Binding to the 16S rRNA A-site

Caption: Plazomicin binding to the A-site of 16S rRNA.

Experimental Workflow for Characterizing Plazomicin-Ribosome Interaction

Caption: Workflow for ribosome binding analysis.

Conclusion

The binding of plazomicin to the A-site of the 16S rRNA within the 30S ribosomal subunit is a well-characterized interaction at the molecular level. The structural data provides a clear rationale for its mechanism of action, which involves the disruption of translational fidelity. While specific quantitative binding affinity data for plazomicin remains to be published, the detailed structural insights offer a solid foundation for the rational design of next-generation aminoglycosides that can overcome existing and emerging resistance mechanisms. Further biophysical characterization of the plazomicin-ribosome interaction will provide a more complete understanding of its potent antibacterial activity.

References

- 1. researchgate.net [researchgate.net]

- 2. PDB-101: Global Health: Antimicrobial Resistance: undefined: Plazomicin [pdb101.rcsb.org]

- 3. Structural basis for plazomicin antibiotic action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Synergistic action between peptide-neomycin conjugates and polymyxin B against multidrug-resistant gram-negative pathogens [frontiersin.org]

- 5. researchgate.net [researchgate.net]

In Vitro Pharmacokinetics and Pharmacodynamics of Plazomicin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plazomicin is a next-generation aminoglycoside antibiotic engineered to overcome common aminoglycoside resistance mechanisms.[1][2] This technical guide provides an in-depth overview of the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of Plazomicin, offering valuable insights for researchers, scientists, and professionals involved in drug development. Plazomicin exerts its bactericidal effects by binding to the 30S ribosomal subunit of bacteria, which disrupts protein synthesis.[3] It has demonstrated potent activity against a wide range of multidrug-resistant (MDR) Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).[2][4][5]

In Vitro Pharmacokinetics

The in vitro pharmacokinetic properties of Plazomicin have been characterized to understand its behavior in experimental settings, which informs the design of pharmacodynamic studies.

Protein Binding

In vitro studies using equilibrium dialysis have shown that Plazomicin has low and concentration-independent plasma protein binding, approximately 20%.[3][6] This low level of protein binding suggests that a high fraction of the drug is available in its active form to exert its antibacterial effect.

Stability

Plazomicin is a stable molecule in standard in vitro testing media, a crucial factor for the reliability and reproducibility of susceptibility testing and other pharmacodynamic evaluations. It is not known to undergo significant metabolism in in vitro systems.[3][6]

In Vitro Pharmacodynamics

The in vitro pharmacodynamic properties of Plazomicin highlight its potent bactericidal activity and its ability to overcome key resistance mechanisms.

Mechanism of Action and Resistance

Like other aminoglycosides, Plazomicin's primary mechanism of action is the inhibition of bacterial protein synthesis through binding to the 16S rRNA of the 30S ribosomal subunit.[2][3] This binding leads to mistranslation of mRNA and ultimately results in bacterial cell death.[3]

Plazomicin was specifically designed to be refractory to the enzymatic modification by most aminoglycoside-modifying enzymes (AMEs), a common resistance mechanism in Gram-negative bacteria.[1][7][8] It retains activity against many strains that produce AMEs, including various acetyltransferases (AACs), nucleotidyltransferases (ANTs), and phosphotransferases (APHs).[7][9] However, Plazomicin's activity is compromised against bacteria that have acquired 16S rRNA methyltransferases, which alter the drug's binding site on the ribosome.[9][10]

Quantitative In Vitro Activity

The following tables summarize the in vitro activity of Plazomicin against various bacterial isolates from numerous studies. Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency, with lower values indicating greater activity.

Table 1: In Vitro Activity of Plazomicin against Enterobacteriaceae

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Enterobacteriaceae (overall) | 4,362 | 0.5 | 2 | [11] |

| Enterobacteriaceae (overall) | 4,217 | 0.5 | 2 | [12] |

| Escherichia coli | 1,346 | 0.5 | 1 | [8] |

| Klebsiella pneumoniae | 1,506 | 0.25 | 0.5 | [8] |

| Enterobacter spp. | - | 0.25-0.5 | 0.5-1 | [2] |

| Proteus mirabilis | - | 1-4 | 2-8 | [2] |

Table 2: In Vitro Activity of Plazomicin against Carbapenem-Resistant Enterobacteriaceae (CRE)

| Organism/Resistance Profile | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible | Reference(s) |

| CRE (overall) | 122 | - | - | 98% | [13] |

| CRE (KPC-producing) | 107 | 0.5 | 1 | - | [10] |

| CRE (blaKPC) | - | 0.25 | 2 | - | [14] |

| CRE (blaOXA-48-like) | - | 0.25 | 16 | - | [14] |

| CRE (blaNDM) | 42 | - | - | 35.7% | [15] |

Table 3: Comparative In Vitro Activity of Plazomicin and Other Aminoglycosides against CRE

| Antibiotic | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible | Reference(s) |

| Plazomicin | 110 | 0.5 | 1 | - | [10] |

| Amikacin | 110 | 32 | 32 | 23.6% | [10] |

| Gentamicin | 110 | 1 | 16 | 81.8% | [10] |

| Tobramycin | 110 | 32 | 64 | - | [10] |

Time-Kill Kinetics

Time-kill assays demonstrate the bactericidal activity of Plazomicin over time. Studies have shown that Plazomicin exhibits rapid, concentration-dependent killing against a variety of pathogens. Against MDR Escherichia coli, Klebsiella pneumoniae, and Enterobacter spp., Plazomicin achieved a sustained 3-log₁₀ reduction in bacterial counts. In some instances, regrowth of bacteria was observed at lower concentrations, which was often eliminated at higher multiples of the MIC.[16]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect is the suppression of bacterial growth that persists after a short exposure to an antibiotic. In vitro studies have demonstrated that Plazomicin has a PAE ranging from 0.2 to 2.6 hours at twice the MIC against Enterobacteriaceae.[3] This effect contributes to the rationale for once-daily dosing regimens.

Pharmacodynamic Index

The pharmacodynamic index that best correlates with the efficacy of aminoglycosides is the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) or the ratio of the peak concentration to the MIC (Cmax/MIC). In vitro pharmacokinetic/pharmacodynamic models have been used to determine the AUC/MIC targets for Plazomicin. For E. coli and K. pneumoniae, an AUC/MIC ratio in the range of 30-60 was associated with a static effect or a 1-log reduction in bacterial load over 24 hours.[17] To suppress the emergence of resistance, higher AUC/MIC ratios of >66 for E. coli and >132 for K. pneumoniae were required.[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following sections outline the standard protocols for key experiments used to characterize the pharmacodynamics of Plazomicin.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

-

Preparation of Antimicrobial Solutions: A stock solution of Plazomicin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculum Preparation: Bacterial isolates are grown on an appropriate agar medium, and colonies are suspended in a saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

-

Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide information on the rate and extent of bactericidal activity of an antimicrobial agent.

Methodology:

-

Inoculum Preparation: A bacterial suspension is prepared and diluted in CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Drug Exposure: Plazomicin is added to the bacterial suspensions at various concentrations, typically multiples of the MIC (e.g., 2x, 4x, 8x MIC). A growth control without the antibiotic is also included.

-

Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed from each suspension.

-

Serial Dilution and Enumeration: The samples are serially diluted in saline or a suitable neutralizer to stop the antibiotic's activity. The diluted samples are then plated on agar plates.

-

Incubation and Colony Counting: The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is often defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

The PAE is determined by measuring the time it takes for bacteria to recover and resume growth after a brief exposure to an antibiotic.

Methodology:

-

Drug Exposure: A bacterial culture in the logarithmic growth phase is exposed to a specific concentration of Plazomicin (e.g., 2x MIC) for a defined period (e.g., 1-2 hours). A control culture is handled similarly but without antibiotic exposure.

-

Antibiotic Removal: The antibiotic is removed from the culture, typically by a significant dilution (e.g., 1:1000) into fresh, pre-warmed broth.

-

Monitoring Regrowth: The number of viable bacteria in both the treated and control cultures is monitored over time by plating and colony counting at regular intervals.

-

PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the count in the treated culture to increase by 1 log₁₀ CFU/mL above the count observed immediately after dilution, and C is the corresponding time for the untreated control culture.

Conclusion

The in vitro pharmacokinetic and pharmacodynamic profile of Plazomicin demonstrates its potent bactericidal activity against a broad spectrum of Gram-negative pathogens, including many multidrug-resistant strains. Its stability against the majority of aminoglycoside-modifying enzymes is a key feature that distinguishes it from older aminoglycosides. The data summarized in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development efforts involving this important antibiotic. Understanding these in vitro characteristics is essential for designing appropriate preclinical and clinical studies to optimize the use of Plazomicin in treating serious bacterial infections.

References

- 1. Checkerboard Synergy Testing [bio-protocol.org]

- 2. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. actascientific.com [actascientific.com]

- 7. researchgate.net [researchgate.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. mdpi.com [mdpi.com]

- 10. The postantibiotic effect: a review of in vitro and in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Automatic procedures for measuring post-antibiotic effect and determining random errors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. emerypharma.com [emerypharma.com]

- 13. PK/PD models in antibacterial development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 15. emerypharma.com [emerypharma.com]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

Plazomicin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plazomicin is a next-generation aminoglycoside antibiotic designed to overcome common aminoglycoside resistance mechanisms.[1][2][3] This technical guide provides an in-depth overview of the in vitro activity of plazomicin against a range of clinically relevant Gram-negative bacteria. The data presented herein is intended to inform research and development efforts by providing a comprehensive summary of plazomicin's spectrum, methodologies for its evaluation, and the key mechanisms governing its efficacy and bacterial resistance. Plazomicin exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[4]

In Vitro Antimicrobial Activity of Plazomicin

The in vitro activity of plazomicin has been extensively evaluated against a variety of Gram-negative pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically the MIC50 and MIC90, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Plazomicin Activity against Enterobacterales

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | 1,346 | 0.5 | 1 | [5] |

| Klebsiella pneumoniae | 1,506 | 0.25 | 0.5 | [5] |

| Enterobacter cloacae | Not Specified | 0.25-0.5 | 0.5-1 | [6] |

| Proteus mirabilis | Not Specified | 2 | Not Specified | [5] |

| Carbapenem-Resistant Enterobacterales (CRE) | 97 | Not Specified | ≤2 (99% inhibited) | [5] |

| ESBL-producing E. coli and K. pneumoniae | Not Specified | Not Specified | ≤1 (90% inhibited) | [6] |

Table 2: Plazomicin Activity against Non-Enterobacterales Gram-Negative Bacilli

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | Not Specified | 4 | 16 | [5] |

| Acinetobacter baumannii | Not Specified | 2 | 16 | [5] |

Experimental Protocols

The determination of plazomicin's in vitro activity is primarily conducted using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M07.[7][8][9][10][11]

Broth Microdilution Method for MIC Determination (CLSI M07)

This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of plazomicin against aerobic Gram-negative bacteria.

1. Preparation of Materials:

-

Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Plazomicin Stock Solution: Prepare a stock solution of plazomicin powder of known potency in a suitable solvent (e.g., sterile water) to a high concentration (e.g., 1280 µg/mL).

-

Microdilution Plates: 96-well microtiter plates.

-

Bacterial Inoculum: A standardized suspension of the test organism equivalent to a 0.5 McFarland standard.

-

Quality Control Strains: Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.

2. Preparation of Plazomicin Dilutions:

-

Perform serial twofold dilutions of the plazomicin stock solution in CAMHB directly in the microtiter plates to achieve a final volume of 50 µL per well. The typical concentration range tested is 0.06 to 128 µg/mL.[5]

-

Include a growth control well containing only CAMHB and a sterility control well with uninoculated CAMHB.

3. Inoculum Preparation and Standardization:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test bacterium.

-

Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.

-

Within 15 minutes of preparation, dilute the standardized inoculum in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.

4. Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

5. Interpretation of Results:

-

Following incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of plazomicin that completely inhibits visible growth.

6. Quality Control:

-

Concurrently test the quality control strains using the same procedure. The resulting MIC values for the QC strains must fall within the acceptable ranges specified in the current CLSI M100 document.

Table 3: Plazomicin Quality Control Ranges (CLSI M100)

| Quality Control Strain | Acceptable MIC Range (µg/mL) |

| Escherichia coli ATCC 25922 | 0.25 - 1.0 |

| Pseudomonas aeruginosa ATCC 27853 | 1.0 - 4.0 |

Visualizing Key Pathways and Processes

Experimental Workflow for MIC Determination

Caption: Workflow for Plazomicin MIC Determination.

Mechanism of Action of Plazomicin

Caption: Plazomicin's Mechanism of Action.

Mechanisms of Resistance to Plazomicin

Caption: Plazomicin Resistance Mechanisms.

Conclusion

Plazomicin demonstrates potent in vitro activity against a broad spectrum of clinically important Gram-negative bacteria, including multidrug-resistant strains such as carbapenem-resistant and ESBL-producing Enterobacterales.[5][6] Its stability against many aminoglycoside-modifying enzymes contributes to its enhanced spectrum.[1][2][3][12] However, resistance mediated by 16S rRNA methyltransferases remains a significant challenge.[13][14] The standardized methodologies and an understanding of the mechanisms of action and resistance outlined in this guide are crucial for the continued evaluation and strategic development of plazomicin and future aminoglycosides.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes (Journal Article) | OSTI.GOV [osti.gov]

- 3. Plazomicin Retains Antibiotic Activity against Most Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Bacterial Pathogens Isolated from Patients in Canadian Hospitals from 2013 to 2017 as Part of the CANWARD Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]

- 8. dokumen.pub [dokumen.pub]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. researchgate.net [researchgate.net]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Aminoglycoside Resistance: The Emergence of Acquired 16S Ribosomal RNA Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

In vitro activity of Plazomicin against Enterobacteriaceae

An In-Depth Technical Guide on the In Vitro Activity of Plazomicin Against Enterobacteriaceae

Introduction

Plazomicin is a next-generation, semi-synthetic aminoglycoside antibiotic engineered from sisomicin.[1][2] It was developed to address the growing threat of multidrug-resistant (MDR) Gram-negative bacteria, particularly Enterobacteriaceae.[3] Its structural modifications provide stability against many common aminoglycoside-modifying enzymes (AMEs), which are a primary mechanism of resistance to older aminoglycosides.[4][5] Plazomicin exhibits concentration-dependent bactericidal activity by inhibiting bacterial protein synthesis.[5][6]

In June 2018, the U.S. Food and Drug Administration (FDA) approved plazomicin (Zemdri™) for the treatment of adults with complicated urinary tract infections (cUTIs), including pyelonephritis, caused by susceptible Enterobacteriaceae such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Enterobacter cloacae.[4][7][8][9] The approval specifically highlights its utility for patients with limited or no alternative treatment options, underscoring its role in combating infections caused by pathogens like carbapenem-resistant Enterobacteriaceae (CRE) and extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae.[7][9]

This guide provides a comprehensive overview of the in vitro activity of plazomicin against a broad range of Enterobacteriaceae isolates, details the experimental protocols used for its evaluation, and illustrates its mechanism of action and resistance pathways.

Mechanism of Action and Resistance

Plazomicin, like other aminoglycosides, exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis.[5] Its unique chemical structure, however, protects it from inactivation by most AMEs, including various N-acetyltransferases (AACs), O-adenyltransferases (ANTs), and O-phosphotransferases (APHs), which are the most common resistance mechanisms in Enterobacteriaceae.[5]

While potent against AME-producing isolates, plazomicin is not active against bacteria that have acquired resistance through target-site modification, primarily via 16S ribosomal RNA (rRNA) methyltransferases (16S-RMTases).[4] These enzymes, such as ArmA and RmtB, modify the antibiotic's binding site on the ribosome, typically conferring high-level resistance to all aminoglycosides, including plazomicin.[6][10]

Data Presentation: In Vitro Activity

Plazomicin has demonstrated potent in vitro activity against a wide collection of Enterobacteriaceae isolates, including those resistant to other antibiotics.

Table 1: Overall Activity of Plazomicin and Comparators Against Enterobacteriaceae

| Organism/Group (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible | Citation(s) |

| Enterobacteriaceae (4,362) | Plazomicin | 0.5 | 2 | 99.2% at ≤4 µg/mL | [11] |

| Amikacin | - | - | 98.9% | [11] | |

| Gentamicin | - | - | 90.3% | [11] | |

| Tobramycin | - | - | 90.3% | [11] | |

| E. coli (1,346) | Plazomicin | 0.5 | 1 | 99.9% at ≤4 µg/mL | [11] |

| K. pneumoniae (1,506) | Plazomicin | 0.25 | 0.5 | 99.9% at ≤4 µg/mL | [11] |

| K. oxytoca (359) | Plazomicin | 0.5 | 0.5 | 99.4% at ≤4 µg/mL | [11] |

| P. mirabilis | Plazomicin | 2 | 4 | - | [1][11] |

| M. morganii | Plazomicin | - | 4 | - | [1] |

Table 2: Activity of Plazomicin Against Carbapenem-Resistant Enterobacteriaceae (CRE)

| Organism/Group (No. of Isolates) | Resistance Mechanism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible / Inhibited | Citation(s) |

| CRE (110) | Carbapenemase-producing | 0.5 | 1 | 99.1% (109/110) | [6][12] |

| CRE (97) | General CRE | - | - | 99.0% inhibited at ≤2 µg/mL | [11] |

| KPC-producing K. pneumoniae (96) | KPC | 0.5 | 0.5 | - | [12] |

| KPC-producing isolates (87) | KPC | 0.25 | 1 | 98.9% inhibited at ≤2 µg/mL | [11] |

| MBL-producing isolates (488) | NDM, VIM, IMP | 1 | >64 | 76.4% at ≤2 µg/mL | [4] |

| NDM-producing isolates (282) | NDM | - | - | 77.3% (218/282) | [4] |

| VIM-producing isolates (182) | VIM | - | - | 89.6% | [4] |

| OXA-48-like isolates | OXA-48 | 0.25 | 16 | - | [10] |

Table 3: Activity of Plazomicin Against Other Multidrug-Resistant (MDR) Enterobacteriaceae

| Organism/Group | Resistance Phenotype/Genotype | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible / Inhibited | Citation(s) |

| MDR Isolates (30) | Resistant to aminoglycosides, β-lactams, fluoroquinolones | 0.5 | 2 | - | [13] |

| AME-carrying isolates (728) | AME genes | - | - | 99.0% inhibited at ≤2 µg/mL | [10] |

| ESBL-producing isolates (688) | ESBL genes | 0.25 | 1 | 94.7% inhibited at ≤2 µg/mL | [14] |

| Colistin-resistant isolates (95) | General colistin resistance | - | 4 | 89.5% inhibited at ≤2 µg/mL | [2] |

| mcr-1 positive isolates | mcr-1 gene | - | - | 100% inhibited at ≤2 µg/mL | [2] |

Table 4: Bactericidal Activity of Plazomicin Against MDR Enterobacteriaceae

| Agent | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) | % of Isolates with MBC:MIC Ratio ≤4 | Citation(s) |

| Plazomicin | 0.5 | 4 | 96.7% | [13] |

| Amikacin | 64 | 256 | 96.7% | [13] |

| Gentamicin | 64 | >512 | 92.6% | [13] |

Note: An MBC:MIC ratio of ≤4 is indicative of bactericidal activity.[13]

Experimental Protocols

The in vitro data for plazomicin have been generated using standardized and reproducible methodologies, primarily following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

-

Method: The reference method used in the vast majority of studies is broth microdilution , performed in accordance with CLSI document M07.[11][13]

-

Medium: Cation-adjusted Mueller-Hinton broth is the standard medium.

-

Inoculum: Bacterial suspensions are prepared and diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Incubation: Microdilution plates are incubated at 35°C for 16 to 20 hours in ambient air.

-

Interpretation: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[13] Susceptibility breakpoints are defined by regulatory bodies like the FDA. The FDA-approved breakpoint for plazomicin against Enterobacteriaceae is ≤2 µg/mL for susceptible.[4][15]

Minimum Bactericidal Concentration (MBC) Determination

-

Method: MBC testing is conducted as an extension of the MIC assay.

-

Procedure: Following MIC determination, a standardized volume (e.g., 10 µL) is aliquoted from all wells showing no visible growth. This aliquot is plated onto antibiotic-free agar (e.g., Tryptic Soy Agar).

-

Incubation: Plates are incubated for 18 to 24 hours to allow for the growth of surviving bacteria.

-

Interpretation: The MBC is defined as the lowest concentration of the antibiotic that results in a ≥99.9% (≥3-log₁₀) reduction in CFU/mL from the initial inoculum.[13]

Molecular Characterization of Resistance

-

Methods: To identify specific resistance genes, isolates (particularly those showing elevated MICs) are subjected to molecular analysis. This typically involves:

-

Polymerase Chain Reaction (PCR): Used to screen for the presence of known resistance genes, such as those encoding for carbapenemases (blaKPC, blaNDM, blaOXA-48), AMEs, and 16S-RMTases (armA, rmtB).[10][16]

-

Whole-Genome Sequencing (WGS): Provides a comprehensive analysis of all genetic material, allowing for the identification of a wide array of resistance determinants and novel mechanisms.[6][14]

-

Conclusion

The in vitro evidence robustly supports the potent and broad-spectrum activity of plazomicin against Enterobacteriaceae. Its key advantage lies in its stability against the majority of aminoglycoside-modifying enzymes, which allows it to retain activity against many multidrug-resistant strains, including ESBL-producing and carbapenem-resistant isolates.[5][13] While plazomicin demonstrates excellent inhibitory and bactericidal activity, its efficacy is compromised by the presence of 16S rRNA methyltransferases, a resistance mechanism that confers broad aminoglycoside resistance.[4] Therefore, susceptibility testing remains crucial for guiding its clinical use. The extensive in vitro data, generated using standardized protocols, confirms that plazomicin is a valuable therapeutic option for treating serious infections caused by MDR Enterobacteriaceae, particularly in patients with few remaining treatment alternatives.[11]

References

- 1. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Bacterial Pathogens Isolated from Patients in Canadian Hospitals from 2013 to 2017 as Part of the CANWARD Surveillance Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. FDA Hands Achaogen Split Approval and Rejection for Plazomicin - BioSpace [biospace.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Efficacy and Safety of Plazomicin in the Treatment of Enterobacterales Infections: A Meta-analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. join.hcplive.com [join.hcplive.com]

- 8. FDA Approves Zemdri to Treat Adults With Complicated UTIs [idse.net]

- 9. ZEMDRITM (plazomicin) Approved by FDA for the Treatment of [globenewswire.com]

- 10. Activity of plazomicin compared with other aminoglycosides against isolates from European and adjacent countries, including Enterobacteriaceae molecularly characterized for aminoglycoside-modifying enzymes and other resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro Activity of Plazomicin against Gram-Negative and Gram-Positive Isolates Collected from U.S. Hospitals and Comparative Activities of Aminoglycosides against Carbapenem-Resistant Enterobacteriaceae and Isolates Carrying Carbapenemase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro activity of plazomicin against β-lactamase-producing carbapenem-resistant Enterobacteriaceae (CRE) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of the Bactericidal Activity of Plazomicin and Comparators against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jmilabs.com [jmilabs.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. In Vitro Activity of Plazomicin among Carbapenem-resistant Enterobacteriaceae | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]

Unraveling Plazomicin's Power: A Technical Guide to its Mode of Action Against Resistant Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE), poses a significant threat to global public health. Plazomicin, a next-generation aminoglycoside, has emerged as a critical therapeutic option for complicated urinary tract infections (cUTIs), including pyelonephritis, especially in cases with limited treatment alternatives.[1][2] This in-depth technical guide explores the core mechanisms of plazomicin's action, its remarkable ability to evade common aminoglycoside resistance mechanisms, and the experimental methodologies used to characterize its activity.

Plazomicin's Mode of Action: Targeting the Bacterial Ribosome

Plazomicin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in bacteria.[3][4] This process is initiated by the binding of plazomicin to the bacterial 30S ribosomal subunit.[1][3][4] Specifically, plazomicin binds to the aminoacyl-tRNA site (A-site) within the 16S rRNA of the 30S subunit.[3][5][6] This binding event induces a conformational change in the ribosome, leading to two primary consequences:

-

Codon Misreading: The altered ribosomal conformation causes the misreading of the mRNA codon, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[3][7]

-

Inhibition of Translocation: The binding of plazomicin can also interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation, further halting protein synthesis.

The culmination of these effects is the production of non-functional or truncated proteins, leading to a cascade of cellular dysfunction and ultimately, bacterial cell death. Plazomicin's activity is concentration-dependent, and it exhibits a post-antibiotic effect, meaning its suppressive action on bacterial growth continues for a period even after the drug concentration falls below the minimum inhibitory concentration (MIC).[3][7]

Overcoming Resistance: Plazomicin's Structural Advantages

A key feature of plazomicin is its structural design, which allows it to overcome the most prevalent mechanisms of aminoglycoside resistance, primarily enzymatic modification by aminoglycoside-modifying enzymes (AMEs).[8][9] Plazomicin is a semi-synthetic derivative of sisomicin, featuring two critical modifications: a hydroxy-aminobutyric acid (HABA) group at the 1-position and a hydroxyethyl group at the 6'-position.[3][9]

These structural additions provide steric hindrance, protecting plazomicin from inactivation by a broad spectrum of AMEs, including:

-

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group to the aminoglycoside, preventing it from binding to the ribosome.

-

Aminoglycoside Phosphotransferases (APHs): These enzymes add a phosphate group, leading to the same inhibitory effect.

-

Aminoglycoside Nucleotidyltransferases (ANTs): These enzymes attach a nucleotide, also blocking ribosomal binding.

Plazomicin's stability against these enzymes allows it to maintain potent activity against many strains that are resistant to older aminoglycosides like gentamicin and tobramycin.[10][11]

However, plazomicin is not effective against bacteria that have acquired resistance through the production of 16S rRNA methyltransferases.[3][12] These enzymes modify the ribosomal binding site itself, preventing plazomicin from attaching to its target.

Quantitative Efficacy of Plazomicin

The in vitro activity of plazomicin has been extensively evaluated against a wide range of clinical isolates, including multidrug-resistant strains. The following tables summarize key quantitative data on its efficacy.

Table 1: Plazomicin Minimum Inhibitory Concentration (MIC) Data against Enterobacteriaceae

| Organism/Resistance Profile | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Percent Susceptible (%) | Reference(s) |

| All Enterobacteriaceae Isolates | 0.5 | 2 | >95 | [10] |

| Carbapenem-Resistant Enterobacteriaceae (CRE) | 0.5 | 1 | 90.2 (at ≤4 µg/mL) | [8][13] |

| ESBL-producing Enterobacterales | 0.5 | 2 | 99.3 | [11] |

| Gentamicin-Resistant Isolates | - | - | 94.8 | [13] |

| Tobramycin-Resistant Isolates | - | - | 94.9 | [13] |

| Isolates with AME genes | - | - | 97.7 | [11] |

Table 2: Plazomicin Minimum Bactericidal Concentration (MBC) Data

| Organism | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) | Reference(s) |

| Multidrug-Resistant Enterobacteriaceae | 0.5 | 4 | [10] |

Table 3: Clinical Efficacy of Plazomicin in Clinical Trials

| Clinical Trial | Indication | Comparator | Primary Endpoint | Plazomicin Outcome | Meropenem/Colistin Outcome | Reference(s) |

| EPIC | Complicated Urinary Tract Infections (cUTI) | Meropenem | Composite Cure at Test-of-Cure | 81.7% | 70.1% | [2] |

| CARE | CRE Infections | Colistin | 28-day All-Cause Mortality or Significant Complications | 23.5% | 50% | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mode of action and efficacy of plazomicin.

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method (CLSI Guidelines)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

-

Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).

-

Incubate the broth culture at 35°C ± 2°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Adjust the turbidity of the inoculum suspension with sterile saline or broth to match that of a 0.5 McFarland standard.

-

Within 15 minutes of standardization, dilute the adjusted inoculum in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antimicrobial Dilutions:

-

Prepare serial two-fold dilutions of plazomicin in CAMHB in a 96-well microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of plazomicin at which there is no visible growth (turbidity) in the wells.

-

Time-Kill Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

-

Preparation of Inoculum:

-

Prepare a standardized bacterial suspension as described for the broth microdilution method.

-

Dilute the suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

-

Assay Setup:

-

Prepare flasks or tubes containing CAMHB with plazomicin at various concentrations (e.g., 2x, 4x, 8x, and 16x the MIC).

-

Include a growth control flask (no antibiotic).

-

Inoculate each flask with the standardized bacterial suspension.

-

-

Sampling and Viable Cell Counts:

-

At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial ten-fold dilutions of the aliquots in sterile saline.

-

Plate 100 µL of appropriate dilutions onto non-selective agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates at 35°C ± 2°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each plazomicin concentration and the growth control.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

-

Aminoglycoside-Modifying Enzyme (AME) Assays

These biochemical assays are used to determine if a bacterial strain produces enzymes that can inactivate plazomicin.

Aminoglycoside Acetyltransferase (AAC) Assay (Spectrophotometric)

-

Preparation of Cell-Free Extract:

-

Grow the bacterial strain of interest to mid-log phase and harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication).

-

Centrifuge the lysate to remove cellular debris and collect the supernatant containing the enzymes.

-

-

Assay Reaction:

-

The reaction mixture contains:

-

Buffer (e.g., HEPES, pH 7.5)

-

Acetyl-CoA (the acetyl group donor)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid), Ellman's reagent)

-

Plazomicin (or other aminoglycoside substrate)

-

Cell-free extract

-

-

The reaction is initiated by the addition of the cell-free extract.

-

-

Detection:

-

If an AAC is present, it will transfer an acetyl group from acetyl-CoA to plazomicin, releasing Coenzyme A (CoA-SH).

-

The free thiol group of CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which is a yellow-colored compound.

-

The increase in absorbance at 412 nm is monitored over time using a spectrophotometer. The rate of absorbance increase is proportional to the AAC activity.

-

In Vitro Transcription/Translation Assay

This assay directly assesses the inhibitory effect of plazomicin on bacterial protein synthesis.

-

Assay System:

-

Utilize a commercially available E. coli S30 cell-free extract system for coupled transcription and translation.

-

The system contains all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, enzymes, etc.).

-

-

Reporter Gene:

-

Use a plasmid DNA template encoding a reporter protein, such as luciferase or β-galactosidase.

-

-

Assay Procedure:

-

Set up reaction mixtures containing the S30 extract, the DNA template, amino acids (including a radiolabeled amino acid like ³⁵S-methionine if measuring by autoradiography), and varying concentrations of plazomicin.

-

Incubate the reactions at 37°C for a specified time (e.g., 1 hour).

-

-

Detection of Protein Synthesis:

-

Luciferase Reporter: Add luciferin substrate and measure the luminescence produced using a luminometer. A decrease in luminescence indicates inhibition of protein synthesis.

-

β-galactosidase Reporter: Add a colorimetric substrate (e.g., ONPG) and measure the absorbance at the appropriate wavelength. A decrease in color development indicates inhibition.

-

Radiolabeled Amino Acid Incorporation: Precipitate the newly synthesized proteins and measure the incorporated radioactivity using a scintillation counter. A decrease in radioactivity indicates inhibition of protein synthesis.

-

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to plazomicin's mode of action.

Caption: Plazomicin's mechanism of action, from ribosomal binding to cell death.

Caption: How plazomicin's structural modifications prevent inactivation by AMEs.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

Plazomicin represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its potent bactericidal activity, driven by the inhibition of ribosomal protein synthesis, is coupled with a unique structural design that confers stability against the majority of clinically relevant aminoglycoside-modifying enzymes. This technical guide provides a comprehensive overview of plazomicin's mode of action, quantitative efficacy, and the experimental protocols necessary for its characterization. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the continued development of novel antimicrobial strategies and the effective clinical application of this important therapeutic agent.

References

- 1. A step-by-step beginner’s protocol for whole genome sequencing of human bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uknowledge.uky.edu [uknowledge.uky.edu]

- 3. researchgate.net [researchgate.net]

- 4. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Evaluation of the Bactericidal Activity of Plazomicin and Comparators against Multidrug-Resistant Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of whole-genome sequencing protocols for detection of antimicrobial resistance, virulence factors and mobile genetic elements in antimicrobial-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Purification and Characterization of Aminoglycoside Phosphotransferase APH(6)-Id, a Streptomycin Inactivating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Plazomicin In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to plazomicin, a next-generation aminoglycoside. The following methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and practices recognized by the U.S. Food and Drug Administration (FDA).

Introduction

Plazomicin is an aminoglycoside antibacterial agent engineered to overcome common aminoglycoside-modifying enzymes, a key mechanism of resistance to this class of antibiotics. It is indicated for the treatment of complicated urinary tract infections (cUTI), including pyelonephritis, caused by susceptible Enterobacterales. Accurate in vitro susceptibility testing is crucial for guiding clinical decisions and for surveillance of resistance trends. The most common methods for determining plazomicin susceptibility are broth microdilution for Minimum Inhibitory Concentration (MIC) determination and disk diffusion.

Quantitative Data Summary

The following tables summarize the interpretive criteria for plazomicin susceptibility testing against Enterobacterales.

Table 1: Plazomicin MIC Interpretive Criteria for Enterobacterales

| Minimum Inhibitory Concentration (MIC) in µg/mL | Interpretation |

| ≤2 | Susceptible (S) |

| 4 | Intermediate (I) |

| ≥8 | Resistant (R) |

Source: FDA and CLSI M100[1][2][3]

Table 2: Plazomicin Disk Diffusion Interpretive Criteria for Enterobacterales (30 µg disk)

| Zone Diameter (mm) | Interpretation |

| ≥16 | Susceptible (S) |

| 14-15 | Intermediate (I) |

| ≤13 | Resistant (R) |

Source: FDA[3]

Table 3: Quality Control (QC) Ranges for Plazomicin Susceptibility Testing

| Quality Control Strain | Method | Plazomicin Concentration/Disk Content | Acceptable Range |

| Escherichia coli ATCC® 25922 | Broth Microdilution (MIC) | N/A | 0.25 - 1 µg/mL |

| Escherichia coli ATCC® 25922 | Disk Diffusion | 30 µg | 19 - 25 mm |

| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution (MIC) | N/A | 1 - 8 µg/mL |

| Pseudomonas aeruginosa ATCC® 27853 | Disk Diffusion | 30 µg | 16 - 22 mm |

Source: CLSI M100

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the CLSI M07 guidelines for broth dilution susceptibility testing.[3][4]

Materials:

-

Plazomicin analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

QC strains (E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)

Procedure:

-

Prepare Plazomicin Stock Solution: Prepare a stock solution of plazomicin at a concentration of 1280 µg/mL in a suitable sterile solvent. Subsequent dilutions will be made from this stock.

-

Prepare Plazomicin Dilutions: Perform serial two-fold dilutions of the plazomicin stock solution in CAMHB to achieve final concentrations ranging from 0.06 to 128 µg/mL in the microtiter plate wells.

-

Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute Inoculum: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]

-

Inoculate Microtiter Plates: Add the diluted bacterial suspension to each well of the microtiter plate containing the plazomicin dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.[3]

-

Reading Results: The MIC is the lowest concentration of plazomicin that completely inhibits visible growth of the organism.

Disk Diffusion Method

This protocol follows the CLSI M02 guidelines for disk diffusion testing.

Materials:

-

Plazomicin disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates (150 mm)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

-

QC strains (E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)

Procedure:

-

Prepare Bacterial Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-